6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl and 6-[(tert-butoxycarbonyl)amino]hexanoic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents with potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate
- 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
Uniqueness
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a coumarin core with a tert-butoxycarbonyl-protected aminohexanoate side chain makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C21H26ClNO6 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C21H26ClNO6/c1-13-10-19(25)27-16-12-17(15(22)11-14(13)16)28-18(24)8-6-5-7-9-23-20(26)29-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,23,26) |
InChI Key |
FMYNCQMDLAWYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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